![molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4](/img/structure/B175929.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

カタログ番号 B175929

CAS番号:

100644-66-4

分子量: 183.6 g/mol

InChIキー: LSZNUJWHYLMPRG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

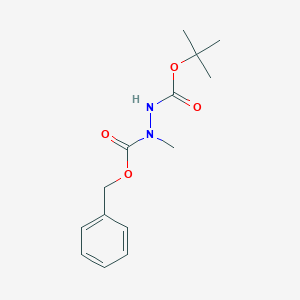

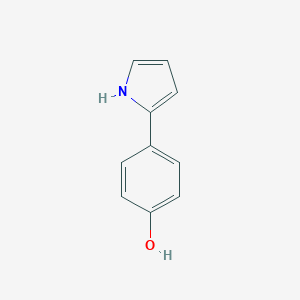

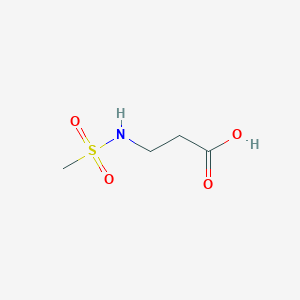

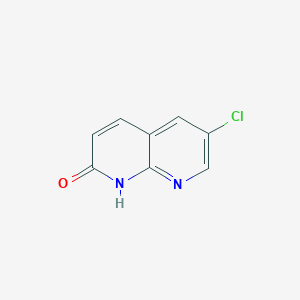

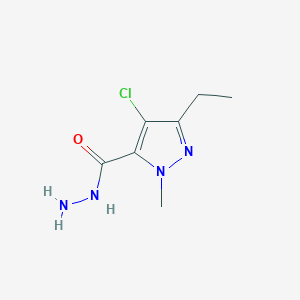

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .科学的研究の応用

-

Organic Chemistry

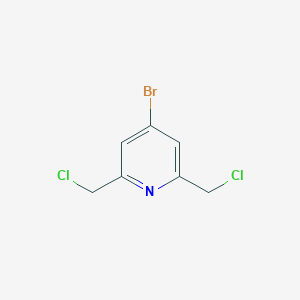

- Application : The compound is used as an intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Method : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

- Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

-

Pharmacology

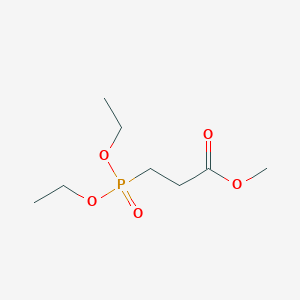

- Application : The compound is of interest as a substance with useful pharmacological properties .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

-

Cancer Research

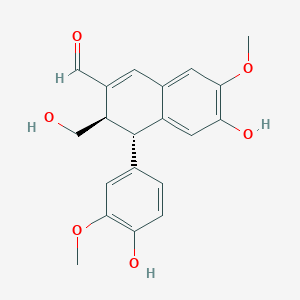

- Application : The compound is used in the development of novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

-

Antimicrobial Research

- Application : The compound is used in the development of new antimicrobial agents .

- Method : A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, were tested against Staphylococcus aureus and Escherichia coli .

- Results : The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

-

Antiviral Research

- Application : The compound is reported to encompass pharmacological potential as an antiviral agent .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral activity .

-

Treatment of Male Erectile Dysfunction and Hyperuricemia

- Application : The compound is used in the treatment of male erectile dysfunction and hyperuricemia .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including treatment of male erectile dysfunction and hyperuricemia .

Safety And Hazards

特性

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUJWHYLMPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

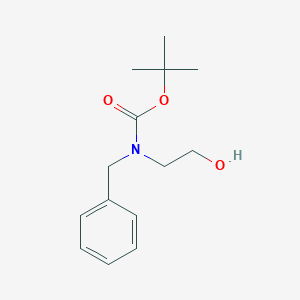

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

121496-39-7

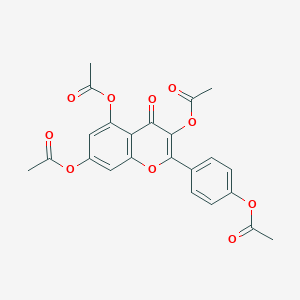

Kaempferol tetraacetate

16274-11-6

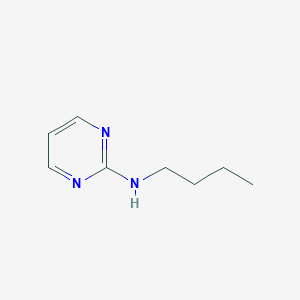

N-butylpyrimidin-2-amine

10132-28-2

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)